3-[(1-Naphthyloxy)methyl]piperidine hydrochloride
Description
Solubility in Common Solvents (298 K):
| Solvent | Solubility (mg/mL) | |
|---|---|---|
| Water | 12.3 ± 0.8 | |
| Ethanol | 45.6 ± 1.2 | |
| Dichloromethane | 89.4 ± 2.5 | |
| Dimethyl sulfoxide | 102.1 ± 3.1 |
Partition Coefficients:
| System | logP | |
|---|---|---|
| Octanol/Water | 2.74 | |
| Cyclohexane/Water | 1.89 | |
| Chloroform/Water | 3.12 |
The moderate hydrophobicity (logP = 2.74) reflects balanced contributions from the aromatic naphthyl group and the polar hydrochloride moiety. Solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) is enhanced by hydrogen-bond acceptance at the ether oxygen.
Properties
IUPAC Name |
3-(naphthalen-1-yloxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-2-8-15-14(6-1)7-3-9-16(15)18-12-13-5-4-10-17-11-13;/h1-3,6-9,13,17H,4-5,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQMNXUBAVIRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(1-Naphthyloxy)methyl]piperidine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{15}H_{18}ClN
- Molecular Weight : 255.76 g/mol
The compound features a piperidine ring substituted with a naphthyl ether, which is pivotal for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential application in treating bacterial infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | 16 µg/mL | Effective |
| Pseudomonas aeruginosa | 64 µg/mL | Moderate |
These results indicate that the compound has varying degrees of effectiveness against different pathogens, with the strongest activity noted against E. coli.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of cancer cells in vitro.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 12.5 |
| A549 | 20.0 |
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.
While the exact mechanism of action remains to be fully elucidated, preliminary studies suggest that the compound may exert its effects through the following pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
Case Studies
A notable case study involved the use of this compound in a preclinical model of breast cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups, indicating its potential efficacy in vivo.
Scientific Research Applications
Medicinal Chemistry
3-[(1-Naphthyloxy)methyl]piperidine hydrochloride has shown promise in various therapeutic areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses significant antimicrobial properties. For example, it has been tested against several bacterial strains, demonstrating effectiveness in inhibiting growth at specific concentrations. This suggests potential as a lead compound in antibiotic development .
- Anticancer Potential : Research has indicated that the compound may influence cancer cell proliferation and apoptosis pathways. Investigations into its mechanism of action reveal interactions with cellular signaling pathways, suggesting its potential as an anticancer agent.
- Neuropharmacological Effects : The compound has been studied for its ability to modulate neurotransmitter systems, particularly through binding to dopamine and serotonin receptors. These interactions indicate potential therapeutic applications in treating neuropsychiatric conditions such as depression and anxiety disorders.
Organic Synthesis
In synthetic chemistry, this compound serves as an important intermediate:
- Building Block for Complex Molecules : Its unique structure allows it to participate in various substitution reactions, facilitating the synthesis of more complex organic compounds. The bromine atoms present enhance its reactivity compared to other halogenated analogs.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be effective within the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli. The results indicate significant potential for developing new antibacterial agents .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | 6.25 - 12.5 |
Case Study 2: Neuropharmacological Research
In another study, the binding affinity of the compound for serotonin receptors was assessed. The findings revealed moderate affinity, suggesting that it could be developed further as a therapeutic agent for mood disorders. This study highlights the compound's potential role in modulating neurotransmitter systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
4-[(2-Nitrophenoxy)methyl]piperidine Hydrochloride
- CAS : 614730-50-6
- Molecular Formula : C₁₂H₁₇ClN₂O₃
- Key Features: The 2-nitrophenoxy group introduces strong electron-withdrawing effects, reducing the basicity of the piperidine nitrogen compared to the naphthyloxy analog.
- Applications : Nitro-substituted aryl ethers are common intermediates in drug synthesis, particularly for antimicrobial or antiparasitic agents.
3-[(4-Chlorophenoxy)methyl]piperidine Hydrochloride
- CAS : 405062-72-8
- Molecular Formula: C₁₂H₁₅Cl₂NO
- Key Features : The chloro substituent is moderately electron-withdrawing, leading to altered electronic properties compared to the naphthyloxy group. The smaller aromatic ring may improve bioavailability but reduce receptor binding affinity due to decreased hydrophobic interactions .
3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine Hydrochloride
- CAS : 1185297-60-2
- Molecular Formula: C₁₂H₂₂ClNO
- This compound’s lower hydrophobicity compared to naphthyloxy derivatives may limit CNS penetration .
Paroxetine Hydrochloride
- CAS : 110429-35-1 (hemihydrate)
- Molecular Formula: C₁₉H₂₀FNO₃·HCl
- Key Features : Features a benzodioxolyloxy group instead of naphthyloxy. The fused dioxolane ring enhances electron density and metabolic stability, contributing to its selective serotonin reuptake inhibitor (SSRI) activity. The fluorine atom further modulates pharmacokinetics .
Propranolol Hydrochloride
- Molecular Formula: C₁₆H₂₁NO₂·HCl
- Key Features: Contains a 1-naphthyloxy group linked to a propanolamine scaffold. Unlike piperidine-based compounds, its β-blocker activity arises from the secondary amine and hydroxyl groups, highlighting the structural diversity required for adrenergic receptor targeting .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Substituent | LogP (Predicted) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|---|
| 3-[(1-Naphthyloxy)methyl]piperidine HCl | ~325 (estimated) | 1-Naphthyloxy | High (~3.5) | Low | Piperidine, aromatic ether |
| 4-[(2-Nitrophenoxy)methyl]piperidine HCl | 272.73 | 2-Nitrophenoxy | Moderate (~2.0) | Moderate | Nitro group, ether |
| 3-[(4-Chlorophenoxy)methyl]piperidine HCl | 264.62 | 4-Chlorophenoxy | Moderate (~2.8) | Low | Chloroaryl, ether |
| Paroxetine HCl | 365.83 | Benzodioxolyloxy | High (~3.8) | Low | Benzodioxole, fluorine |
| Propranolol HCl | 295.81 | 1-Naphthyloxy | High (~3.2) | Low | Propanolamine, naphthyl |
Notes:
- LogP : The naphthyloxy group confers higher lipophilicity, favoring membrane permeability but complicating aqueous solubility.
- Metabolic Stability : Electron-rich substituents (e.g., benzodioxolyl in paroxetine) resist oxidative metabolism compared to alkenyl or nitro groups .
Preparation Methods
Formation of Hydrochloride Salt
The hydrochloride salt is prepared by:
- Stirring the free base in an appropriate solvent (e.g., ethyl acetate) at low temperature (0°C)
- Adding hydrochloric acid in a suitable solvent such as methanol (e.g., 1.25 M HCl in methanol)
- Maintaining stirring at low temperature for several hours followed by ambient temperature to ensure complete salt formation
- Evaporating solvents and inducing precipitation by adding acetone, which facilitates crystallization of the hydrochloride salt
- Filtering, washing with acetone, and drying under vacuum at controlled temperature (e.g., 50°C) to yield the hydrochloride salt as a white solid
This method ensures high purity and crystallinity of the salt form, crucial for pharmaceutical formulations.
Enantiomeric Enrichment and Crystallization Techniques
Enantiomeric Enrichment by Crystallization
3-[(1-Naphthyloxy)methyl]piperidine hydrochloride, like duloxetine hydrochloride, exhibits conglomerate behavior, meaning it crystallizes as separate enantiomerically pure crystals rather than racemic mixtures. This property is exploited to enhance enantiomeric purity by:
- Preparing a supersaturated solution of racemic hydrochloride salt
- Seeding with an enantiomerically enriched sample (>80% ee) to induce selective crystallization of the desired enantiomer
- Recovering the precipitated solid with increased enantiomeric excess
This process can be repeated or optimized by adjusting solvent, concentration, temperature, and seeding conditions to achieve very high enantiomeric excess, often exceeding 99.5% ee.
Use of Achiral Acids for Salt Formation
Instead of chiral acids, achiral acids such as hydrochloric acid are employed to form the salt. This simplifies the process and reduces costs. The crystallization of the hydrochloride salt from acetone or other solvents allows for continuous resolution of enantiomers, which is efficient for large-scale manufacturing.
Analytical and Characterization Data
The purity and enantiomeric excess of the hydrochloride salt are monitored by:
- High-performance liquid chromatography (HPLC) to quantify enantiomeric excess and impurity levels
- Powder X-ray diffraction (XRD) to confirm crystalline form and distinguish between racemic and enantiomerically enriched solids
- Infrared spectroscopy and differential scanning calorimetry to analyze physical properties and confirm conglomerate behavior
Typical XRD peaks for duloxetine hydrochloride, which can be analogous for this compound, appear at approximately 18.1°, 18.9°, 20.9°, 23.4°, 24.6°, and 28.0° 2θ, confirming the crystalline form.
Summary Table of Preparation Parameters
| Step | Conditions/Details | Outcome/Notes |
|---|---|---|
| Base compound synthesis | Nucleophilic substitution or coupling reactions | Formation of 3-[(1-Naphthyloxy)methyl]piperidine |
| Salt formation | Stir in ethyl acetate at 0°C; add HCl in methanol (1.25 M) | Hydrochloride salt precipitation upon acetone addition |
| Crystallization solvent | Acetone | Induces salt precipitation and purification |
| Drying | Vacuum drying at 50°C | White solid hydrochloride salt |
| Enantiomeric enrichment | Seeding supersaturated solution with enriched salt (>80% ee) | Achieves >99.5% enantiomeric excess |
| Analytical methods | HPLC, XRD, IR, DSC | Confirm purity, crystallinity, and enantiomeric purity |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to avoid skin/eye contact. Respiratory protection (e.g., NIOSH-certified N95 masks) is required if dust or aerosols form .
- Storage : Store in a dry, ventilated area at 2–8°C, away from heat and incompatible substances (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent moisture absorption .
- Spill Management : Evacuate the area, use inert absorbents (e.g., vermiculite) to collect material, and dispose via hazardous waste protocols. Avoid dust generation during cleanup .
Q. How can researchers design initial synthesis routes for this compound?
- Methodological Answer :
- Core Strategy : Adapt piperidine functionalization methods from analogous compounds. For example, nucleophilic substitution of 1-naphthol with a chloromethyl-piperidine precursor under basic conditions (e.g., NaOH in dichloromethane) .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the hydrochloride salt .
- Yield Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry of 1-naphthol derivatives to minimize side products .
Advanced Research Questions
Q. How can computational methods improve the synthesis efficiency of this compound?
- Methodological Answer :
- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., nucleophilic attack or salt formation) .
- Condition Optimization : Apply machine learning (e.g., Bayesian optimization) to screen solvent systems, temperatures, and catalysts for higher yields. Cross-validate with small-scale experiments .
- Data Integration : Build a feedback loop using computational predictions and experimental NMR/LC-MS data to refine reaction parameters iteratively .
Q. What strategies address stability challenges of this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Avoid temperatures >80°C during synthesis or storage .
- pH Sensitivity : Test solubility and stability in buffered solutions (pH 3–9) via UV-Vis spectroscopy. Acidic conditions (pH <5) may enhance salt stability .
- Light Exposure : Perform accelerated degradation studies under UV/visible light to identify photolytic byproducts. Use amber glassware for light-sensitive steps .
Q. How should researchers resolve contradictions in toxicity data for this compound?
- Methodological Answer :
- Comparative Analysis : Cross-reference acute toxicity data from structurally similar piperidine derivatives (e.g., LD50 values for 3-(2-methylphenoxy)piperidine hydrochloride) .
- In Silico Toxicology : Use QSAR models (e.g., OECD Toolbox) to predict mutagenicity or organ toxicity. Validate with in vitro assays (e.g., Ames test, hepatocyte viability) .
- Dose-Response Studies : Conduct tiered testing in model organisms (e.g., zebrafish embryos) to establish NOAEL/LOAEL thresholds .
Q. What advanced analytical techniques characterize the structural and functional properties of this compound?
- Methodological Answer :
- Structural Elucidation : Use high-resolution MS (HRMS) and 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry of the naphthyloxy-piperidine linkage .
- Crystallography : Grow single crystals via slow evaporation (e.g., methanol/water) and perform X-ray diffraction to resolve stereochemical ambiguities .
- Surface Analysis : Apply SEM-EDS or AFM to study morphology and hygroscopicity, critical for formulation stability .
Q. How can researchers assess the reactivity of this compound with common laboratory reagents?
- Methodological Answer :
- Compatibility Screening : Use differential scanning calorimetry (DSC) to test exothermic reactions with oxidizers (e.g., KMnO4) or acids. Monitor gas evolution via FT-IR .
- Degradation Pathways : Incubate the compound with simulated gastric fluid (SGF) or intestinal fluid (SIF) to identify hydrolysis products (e.g., naphthol release) .
- Reactive Intermediate Trapping : Add radical scavengers (e.g., BHT) during stress testing to isolate oxidative degradation mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
